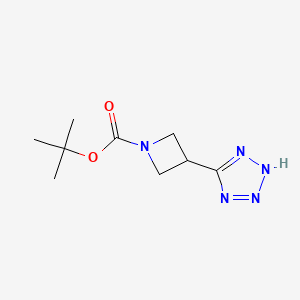

tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate

描述

tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate is a heterocyclic compound with the molecular formula C₉H₁₅N₅O₂ and a molecular weight of 225.25 g/mol . This compound features a tetrazole ring attached to an azetidine ring, making it a unique structure in organic chemistry.

准备方法

The synthesis of tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tetrazole precursors under specific conditions. One common method includes the use of tert-butyl azetidine-1-carboxylate and sodium azide in the presence of a suitable solvent and catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反应分析

tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials, including polymers and catalysts

作用机制

The mechanism of action of tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring may also play a role in the compound’s biological effects by influencing its binding affinity and specificity .

相似化合物的比较

Similar compounds to tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate include:

tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has a hydroxymethyl group instead of the tetrazole ring.

1,4-bis(2-(tert-butyl)-2H-tetrazol-5-yl)buta-1,3-diyne: This compound features two tetrazole rings and a buta-1,3-diyne linker.

The uniqueness of this compound lies in its combination of the tetrazole and azetidine rings, which imparts distinct chemical and biological properties .

生物活性

tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate, with the CAS number 1009367-63-8, is a heterocyclic compound that has garnered interest in pharmaceutical research due to its potential biological activities. Its molecular formula is C₉H₁₅N₅O₂, and it possesses a molecular weight of 225.25 g/mol. This article presents a detailed overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of azetidine derivatives with tetrazole precursors. A common method includes using tert-butyl azetidine-1-carboxylate and sodium azide under specific conditions, often involving solvents and catalysts to facilitate the reaction.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In particular, studies have shown promising results against various strains of bacteria, including Mycobacterium tuberculosis (Mtb). For instance, related compounds demonstrated lower minimum inhibitory concentrations (MICs) against the H37Rv strain of Mtb, suggesting that structural modifications can enhance antibacterial efficacy .

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors. The tetrazole ring is believed to play a crucial role in modulating enzyme activity, while the azetidine ring may influence binding affinity and specificity.

Study on Antitubercular Activity

In a study focused on the synthesis and evaluation of spirocyclic azetidines, researchers tested various derivatives for their antitubercular activity. Compounds that incorporated the tetrazole moiety showed enhanced activity compared to traditional antibiotics like isoniazid. The study highlighted that specific substitutions on the phenyl ring significantly improved biological activity .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships revealed that lipophilicity plays a vital role in the efficacy of these compounds. Substituents that increase lipophilicity were associated with improved interactions with target proteins involved in bacterial resistance mechanisms .

Data Table: Biological Activity Overview

| Compound | Activity | MIC (µg/mL) | Target |

|---|---|---|---|

| tert-Butyl 3-(2H-tetrazol-5-yl)azetidine | Antitubercular | < 0.5 | Mycobacterium tuberculosis |

| Related spirocyclic azetidines | Antibacterial | < 0.25 | Various bacterial strains |

| Isoniazid | Standard control | 0.1 | Mycobacterium tuberculosis |

Research Applications

The compound is being investigated for various applications:

- Antimicrobial Research: Its potential as an antimicrobial agent makes it a candidate for further development in treating resistant infections.

- Pharmaceutical Development: Ongoing studies are exploring its role as a pharmaceutical agent targeting specific diseases.

- Material Science: Due to its unique chemical properties, it may also find applications in developing new materials or catalysts .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from azetidine precursors. A common approach includes:

- Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol or alkylation of a primary amine .

- Step 2 : Introduction of the tetrazole moiety via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions, followed by Boc (tert-butoxycarbonyl) protection .

- Critical Parameters : Temperature (e.g., 80–100°C for cycloaddition), solvent polarity (e.g., DMF for nitrile activation), and stoichiometry of NaN3 to nitrile (1:1.2 molar ratio) significantly affect regioselectivity and purity .

- Data Contradictions : Some protocols report lower yields (<50%) due to competing side reactions (e.g., over-alkylation), while others achieve >70% purity by optimizing microwave-assisted synthesis .

Q. How is the structural integrity of tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate validated post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the azetidine ring (δ 3.5–4.0 ppm for CH2 groups) and tetrazole protons (δ 8.5–9.0 ppm) .

- Mass Spectrometry (HRMS) : Exact mass matching (e.g., C11H19N5O2 requires m/z 261.1542) ensures molecular identity .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and confirm stereochemistry .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer :

- Storage Conditions : Store at 2–8°C under inert gas (N2 or Ar) to prevent Boc-group hydrolysis. Avoid prolonged exposure to light, which accelerates tetrazole ring decomposition .

- Degradation Products : Hydrolysis under acidic conditions yields azetidine-3-tetrazole and tert-butanol, detectable via TLC (Rf 0.3 in EtOAc/hexane) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the tetrazole-azetidine scaffold in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model electron density at the tetrazole N2 position, a common site for alkylation .

- MD Simulations : GROMACS simulations in explicit solvent (e.g., water) predict solvation effects on transition states during SN2 reactions .

- Data Contradictions : Some models overestimate activation barriers by 5–10 kcal/mol compared to experimental kinetics due to solvent effects .

Q. What strategies mitigate byproduct formation during functionalization of the tetrazole ring?

- Methodological Answer :

- Protection-Deprotection : Use trityl groups to protect the tetrazole NH during alkylation, followed by TFA-mediated cleavage .

- Catalytic Optimization : Pd(OAc)2/Xantphos systems enable Suzuki-Miyaura coupling at the tetrazole C5 position with <10% homocoupling byproducts .

- Case Study : A 2024 study achieved 85% yield in C5-arylation using 2 mol% Pd catalyst and rigorous exclusion of oxygen .

Q. How does the compound’s conformation influence its binding to biological targets (e.g., kinases)?

- Methodological Answer :

- Docking Studies : AutoDock Vina screens against PDB structures (e.g., EGFR kinase) reveal preferential binding of the azetidine ring in hydrophobic pockets, with tetrazole acting as a hydrogen bond acceptor .

- SAR Analysis : Methyl substitution at the azetidine N-position increases metabolic stability (t1/2 > 6 h in microsomes) but reduces solubility .

Q. What analytical techniques resolve discrepancies in reported melting points (MPs) for this compound?

- Methodological Answer :

- DSC Analysis : Differential scanning calorimetry (heating rate 10°C/min) distinguishes polymorphs (e.g., Form I: MP 145–147°C; Form II: MP 132–135°C) .

- XRPD : X-ray powder diffraction identifies crystalline vs. amorphous phases, which explain MP variations in literature .

Q. Key Research Challenges

- Stereochemical Control : Racemization at the azetidine C3 position occurs during Boc deprotection; chiral HPLC (Chiralpak AD-H column) is required for enantiopure isolates .

- Scale-Up Limitations : Tetrazole cycloaddition becomes exothermic above 100 mg scale, necessitating flow chemistry for safe scale-up .

属性

IUPAC Name |

tert-butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O2/c1-9(2,3)16-8(15)14-4-6(5-14)7-10-12-13-11-7/h6H,4-5H2,1-3H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNZWLQTTLFNGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50731559 | |

| Record name | tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009367-63-8 | |

| Record name | tert-Butyl 3-(2H-tetrazol-5-yl)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50731559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。